FIT-039

Description

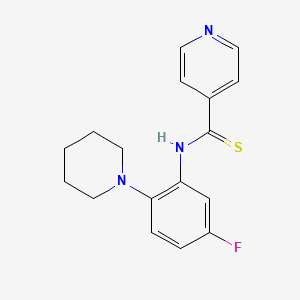

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(5-fluoro-2-piperidin-1-ylphenyl)pyridine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3S/c18-14-4-5-16(21-10-2-1-3-11-21)15(12-14)20-17(22)13-6-8-19-9-7-13/h4-9,12H,1-3,10-11H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKZHYSJZOUICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)F)NC(=S)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FIT-039: A Technical Guide to its Mechanism of Action in Viral Replication

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FIT-039 is a novel, selective, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] This inhibition disrupts the function of the positive transcription elongation factor b (P-TEFb) complex, a critical host factor for the transcription of many viral genes. By preventing the CDK9-mediated phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, this compound effectively suppresses the replication of a broad spectrum of DNA viruses and the human immunodeficiency virus (HIV-1).[3][4] This document provides a comprehensive overview of the mechanism of action, quantitative antiviral activity, and key experimental methodologies used to characterize this compound.

Data Presentation: Quantitative Antiviral Activity of this compound

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various viruses.

Table 1: Antiviral Activity of this compound against DNA Viruses

| Virus | Cell Line | Assay | IC50 / EC50 | Reference |

| Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction | 0.69 µM (IC50) | [2] |

| Herpes Simplex Virus-1 (HSV-1) | HeLa | qPCR | 0.69 µM (EC50) | [2] |

| Herpes Simplex Virus-2 (HSV-2) | Vero | Plaque Reduction | Similar to ACV | [4] |

| Human Cytomegalovirus (HCMV) | HFL-1 | qPCR | Inhibition observed | [4] |

| Human Adenovirus (HAdV) | A549 | qPCR | Potent inhibition | [4] |

| Hepatitis B Virus (HBV) | HepG2/NTCP | qPCR | 0.33 µM (IC50) | [5] |

Table 2: Antiviral Activity of this compound against HIV-1

| Cell Line | Assay | EC50 | CC50 | Selectivity Index (SI) | Reference |

| Chronically Infected Cells | Not Specified | 1.4-2.1 µM | >20 µM | >9.5 |

Table 3: CDK9 Inhibition and Cytotoxicity of this compound

| Parameter | Value | Reference |

| CDK9/cyclin T1 IC50 | 5.8 µM | [1][2] |

| 50% Cytotoxic Concentration (CC50) | >20 µM |

Core Mechanism of Action: Inhibition of CDK9 and Viral Transcription

This compound's primary mechanism of action is the selective inhibition of CDK9, a key component of the P-TEFb complex.[3] P-TEFb plays a crucial role in the transition from abortive to productive transcription elongation by phosphorylating the C-terminal domain (CTD) of the large subunit of RNA polymerase II (Pol II).[6]

The process is as follows:

-

Viral Reliance on Host Transcription Machinery: Many viruses, particularly DNA viruses and retroviruses like HIV-1, utilize the host cell's transcriptional machinery to express their own genes.[6]

-

Role of P-TEFb in Transcription Elongation: After initiation of transcription, RNA Pol II often pauses downstream of the promoter. P-TEFb, which is composed of CDK9 and a cyclin partner (primarily Cyclin T1), is recruited to release this pause and stimulate productive elongation.[6]

-

Phosphorylation of RNA Pol II CTD: CDK9 phosphorylates the serine residues (primarily Ser2) within the heptapeptide repeats of the RNA Pol II CTD. This phosphorylation event serves as a signal to recruit other factors that facilitate transcription elongation and RNA processing.[6]

-

This compound Inhibition of CDK9: this compound acts as an ATP-competitive inhibitor of CDK9, preventing the transfer of phosphate from ATP to the RNA Pol II CTD.[1][2]

-

Suppression of Viral Gene Expression: By inhibiting CDK9, this compound prevents the phosphorylation of the RNA Pol II CTD, leading to a halt in the elongation of viral transcripts. This dose-dependent inhibition of viral RNA expression ultimately suppresses viral replication.[2]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Kinase Assay for CDK9 Inhibition

-

Objective: To determine the direct inhibitory effect of this compound on CDK9 kinase activity.

-

Methodology:

-

A kinase-focused library of compounds, including this compound, is screened in a 96-well format.

-

Each well contains recombinant CDK9 enzyme (e.g., 100 ng), a peptide substrate for CDK7/9 (e.g., 2 µM), and ATP (e.g., 100 nM) in a reaction buffer (e.g., 8 mM MOPS-NaOH pH 7.0, 20 µM EDTA).

-

This compound or a DMSO control is added to the wells.

-

The reaction is incubated at 30°C for 2 hours.

-

The amount of remaining ATP is quantified using a luminescence-based assay such as Kinase-Glo.

-

The percentage of kinase activity inhibition is calculated based on the difference in luminescence between the compound-treated and control wells.

-

Plaque Reduction Assay for Antiviral Activity

-

Objective: To quantify the ability of this compound to inhibit the replication of plaque-forming viruses like HSV-1.

-

Methodology:

-

Confluent monolayers of a susceptible cell line (e.g., Vero cells) are grown in multi-well plates.

-

Cells are infected with a known amount of virus (e.g., 150 plaque-forming units per ml) for 1 hour at 37°C to allow for viral attachment and entry.

-

The virus-containing medium is removed, and fresh medium containing various concentrations of this compound or a vehicle control is added.

-

The plates are incubated for 2 days to allow for plaque formation.

-

The cells are then fixed with 100% methanol and stained with a crystal violet solution.

-

The number of plaques in each well is counted under a microscope, and the IC50 is calculated.

-

Western Blot Analysis of RNA Polymerase II CTD Phosphorylation

-

Objective: To visually demonstrate that this compound inhibits the phosphorylation of the RNA Polymerase II CTD in cells.

-

Methodology:

-

HEK293 cells are infected with a virus (e.g., HSV-1 at a multiplicity of infection of 0.1) or left uninfected.

-

The cells are then treated with this compound (e.g., 30 µM) or a control compound for a specified time (e.g., 3 hours).

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the RNA Pol II CTD (e.g., anti-phospho-Ser2) and total RNA Polymerase II.

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate. A decrease in the phosphorylated CTD signal in this compound-treated cells indicates inhibition.

-

Quantitative PCR (qPCR) Analysis of Viral DNA Replication and Gene Expression

-

Objective: To quantify the effect of this compound on the replication of viral genomes and the expression of viral genes.

-

Methodology:

-

Susceptible cell lines (e.g., HeLa for HSV, HFL-1 for HCMV, A549 for HAdV) are infected with the respective virus at a specific multiplicity of infection (e.g., 0.1) in the presence of varying concentrations of this compound.

-

For Viral DNA Replication:

-

At a set time post-infection, total DNA is extracted from the cells.

-

qPCR is performed using primers and probes specific for a viral gene to quantify the number of viral genomes. A standard curve of known viral DNA concentrations is used for absolute quantification.

-

-

For Viral Gene Expression:

-

Total RNA is extracted from the cells at different time points post-infection.

-

Reverse transcription is performed to synthesize cDNA.

-

qPCR is then carried out using primers specific for immediate-early, early, and late viral genes to measure their relative expression levels, often normalized to a host housekeeping gene.

-

-

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Caption: this compound inhibits the P-TEFb complex, preventing RNA Pol II-mediated viral mRNA transcription.

Experimental Workflow for Evaluating this compound's Antiviral Activity

Caption: Workflow for the in vitro characterization of this compound's antiviral properties.

Logical Relationship of this compound's Action

Caption: The logical cascade of events following the introduction of this compound.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biossusa.com [biossusa.com]

- 4. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospho-RNA pol II CTD (Ser2) Recombinant Monoclonal Antibody (91116) [thermofisher.com]

FIT-039: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of FIT-039, a novel small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). It details the mechanism of action, summarizes preclinical and clinical data, outlines key experimental protocols, and explores the broad therapeutic potential of this compound in antiviral and anticancer applications.

Core Mechanism of Action: Selective CDK9 Inhibition

This compound is a selective inhibitor of CDK9, a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2] The P-TEFb complex, which also contains a cyclin partner (T1 or T2), plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II).[1][3] This phosphorylation event releases RNA Pol II from promoter-proximal pausing, enabling the transition from transcription initiation to productive elongation.

Many DNA viruses, including herpesviruses, adenoviruses, and papillomaviruses, hijack the host cell's transcriptional machinery for their own replication. They are highly dependent on P-TEFb to transcribe their viral genes.[1][3][4] this compound selectively binds to the catalytic subunit of CDK9, inhibiting its kinase activity in a dose-dependent manner.[1] This prevents the phosphorylation of RNA Pol II, leading to a halt in transcriptional elongation of viral genes and subsequent suppression of viral replication.[3][5]

Unlike pan-CDK inhibitors such as flavopiridol, this compound shows high specificity for CDK9.[3][5] This selectivity allows it to inhibit viral replication at concentrations that do not significantly affect host cell cycle progression or proliferation, suggesting a favorable safety profile.[1][5]

Therapeutic Applications and Efficacy

The host-centric mechanism of this compound provides a broad therapeutic window against various DNA viruses and virus-associated malignancies.

Antiviral Activity

Preclinical studies have demonstrated the potent antiviral activity of this compound against a wide range of DNA viruses. By targeting a host factor essential for viral replication, this compound presents a high barrier to the development of drug resistance.

-

Herpesviridae: this compound effectively inhibits the replication of Herpes Simplex Virus 1 (HSV-1), HSV-2, Human Cytomegalovirus (HCMV), and Kaposi's Sarcoma-associated Herpesvirus (KSHV).[5][6][7] Notably, it demonstrated efficacy in a murine model of HSV-1 infection, where topical application suppressed skin lesion formation, including in mice infected with an acyclovir-resistant HSV-1 strain.[5]

-

Papillomaviridae: The compound suppresses Human Papillomavirus (HPV) replication and has been investigated as a treatment for verruca vulgaris (common warts) and cervical intraepithelial neoplasia (CIN).[1][4][8]

-

Other DNA Viruses: Efficacy has also been shown against human adenovirus and Hepatitis B Virus (HBV).[5][9] In HBV-infected cells, this compound was found to reduce covalently closed circular DNA (cccDNA), a key target for achieving a functional cure.[9]

-

Retroviridae: this compound has also been shown to selectively inhibit the replication of Human Immunodeficiency Virus type 1 (HIV-1) in chronically infected cells by suppressing HIV-1 RNA expression.[10]

Table 1: Summary of In Vitro Antiviral Activity of this compound

| Virus Target | Cell Line / System | Efficacy Metric | Value | Cytotoxicity (CC50) | Reference |

|---|---|---|---|---|---|

| HIV-1 | Chronically Infected Cells | EC50 | 1.4 - 2.1 µM | > 20 µM | [10] |

| HBV | HepG2/NTCP Cells | IC50 | 0.33 µM | > 50 µM |[9] |

Anticancer Activity in Virus-Associated Malignancies

This compound's ability to suppress viral gene transcription extends to oncogenes expressed by cancer-causing viruses.

-

HPV-Induced Cancers: Cervical cancer is driven by the persistent expression of HPV oncogenes E6 and E7, which inactivate the tumor suppressor proteins p53 and pRb, respectively. This compound inhibits the transcription of E6 and E7, leading to the restoration of p53 and pRb function and the suppression of cancer cell growth.[8][11] This therapeutic effect was demonstrated in an organotypic raft culture model of CIN, where this compound reversed dysplasia.[8]

-

KSHV-Associated Malignancies: Primary Effusion Lymphoma (PEL) is an aggressive cancer caused by KSHV. This compound treatment impaired the proliferation of KSHV-positive PEL cells and reduced the expression of KSHV viral genes in vitro.[6][7][12]

Preclinical and Clinical Investigations

This compound has been evaluated in various preclinical models and has progressed into early-phase clinical trials.

Preclinical In Vivo Efficacy

Xenograft models using human cancer cells have been instrumental in demonstrating the in vivo potential of this compound.

Table 2: Summary of this compound Efficacy in In Vivo Xenograft Models

| Cancer Type | Cell Line | Model | Treatment Regimen | Outcome | Reference |

|---|---|---|---|---|---|

| HPV+ Cervical Cancer | CaSki (HPV16+) | Subcutaneous Xenograft | 300 mg/kg BW, daily oral | Significant retardation of tumor growth | [8] |

| HPV- Cervical Cancer | C33A (HPV-) | Subcutaneous Xenograft | 300 mg/kg BW, daily oral | Unresponsive to treatment | [8] |

| KSHV+ Lymphoma | BCBL-1 | PEL Xenograft | Not specified | Drastically inhibited tumor growth |[6][7] |

These results highlight the specific, on-target effect of this compound against virus-positive cancers, as HPV-negative cells were unresponsive.[8]

Clinical Trials

This compound has been investigated in Phase I/II clinical trials for topical and local applications, primarily for HPV-related conditions.

-

Verruca Vulgaris (Common Warts): A randomized, placebo-controlled trial evaluated the safety and efficacy of an this compound-releasing transdermal patch for common warts.[1][4] While the primary endpoint of complete wart resolution was not met within the study period, the trial established the safety and good adherence of the patch formulation.[2][13]

-

Cervical Intraepithelial Neoplasia (CIN): A Phase I/II trial assessed the safety of an this compound-releasing vaginal tablet for women with CIN 1 or 2. The study demonstrated the safety and validity of once-daily transvaginal administration.[14] No serious adverse events were reported, with the most common related event being mild, self-limiting vaginal discharge.[14]

Table 3: Pharmacokinetic Parameters of this compound Vaginal Tablet (Single Dose in CIN 1/2 Patients)

| Dose | Cmax (mean ± SD) | T½ (mean ± SD) | Reference |

|---|---|---|---|

| 50 mg/day | 4.5 ± 0.5 ng/mL | 14.8 ± 2.1 hours | [14] |

| 100 mg/day | 4.4 ± 1.4 ng/mL | 12.1 ± 2.6 hours |[14] |

Key Experimental Protocols

The following methodologies were central to the evaluation of this compound's therapeutic potential.

WST-8 Cell Proliferation and Cytotoxicity Assay

-

Objective: To determine the effect of this compound on cell growth and to calculate the 50% cytotoxic concentration (CC50).

-

Methodology:

-

Cells (e.g., HeLa, CaSki, C33A) are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Cells are incubated for a defined period (e.g., 48-72 hours).

-

Following incubation, a WST-8 reagent (e.g., Cell Counting Kit-8) is added to each well. WST-8 is a tetrazolium salt that is reduced by cellular dehydrogenases in viable cells to a yellow-colored formazan dye.

-

The plate is incubated for 1-4 hours at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader. The amount of formazan dye generated is directly proportional to the number of living cells.

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The CC50 value is determined using a dose-response curve.

-

Organotypic Raft Culture for CIN Modeling

-

Objective: To create a three-dimensional, stratified epithelial tissue model that mimics HPV-induced cervical intraepithelial neoplasia and to test the therapeutic effect of this compound.

-

Methodology:

-

A dermal equivalent is prepared by embedding J2-3T3 fibroblasts in a collagen matrix within a cell culture insert.

-

Primary human keratinocytes, either normal or transduced with HPV genomes (e.g., HPV18), are seeded onto the surface of the collagen matrix.

-

The culture is initially grown submerged in media to allow for keratinocyte proliferation.

-

The insert is then lifted to an air-liquid interface, which induces the keratinocytes to stratify and differentiate, forming a multi-layered epithelium.

-

This compound is added to the culture medium, allowing it to diffuse through the collagen and act on the epithelial cells from the basal layer.

-

After approximately 10-14 days, the raft cultures are harvested, fixed in formalin, embedded in paraffin, and sectioned.

-

Sections are analyzed by histology (H&E staining) to assess tissue morphology and dysplasia, and by immunohistochemistry or in situ hybridization to detect viral proteins or DNA.

-

Xenograft Tumor Assay

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.

-

Methodology:

-

Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6 CaSki cells) suspended in a suitable medium (e.g., PBS or Matrigel) are injected subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable or measurable size (e.g., 50-100 mm³).

-

Randomization & Treatment: Mice are randomized into treatment and control groups. Treatment is initiated with this compound administered via a specified route (e.g., daily oral gavage at 150 or 300 mg/kg) or a vehicle control.

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = (length × width²)/2). Body weight and general health of the mice are also monitored for toxicity assessment.

-

Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, Western blot).

-

Conclusion and Future Directions

This compound is a promising therapeutic candidate with a unique, host-centric mechanism of action. Its selective inhibition of CDK9 provides a powerful and broad-spectrum strategy against a multitude of DNA viruses, including drug-resistant strains, and virus-driven cancers. Preclinical data are robust, and early clinical trials have established a favorable safety profile for local and topical administration.

Future research should focus on optimizing delivery systems to enhance bioavailability for systemic applications and on conducting larger efficacy trials for its lead indications, such as cervical intraepithelial neoplasia and other HPV-related diseases. The potential for combination therapies, for instance with nucleoside analogs like entecavir for HBV, also warrants further investigation to achieve synergistic effects and overcome existing therapeutic challenges.[9]

References

- 1. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and Plasma Concentrations of a Cyclin-dependent Kinase 9 (CDK9) Inhibitor, FIT039, Administered by a Single Adhesive Skin Patch Applied on Normal Skin and Cutaneous Warts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CDK9 Inhibitor this compound Suppresses Viral Oncogenes E6 and E7 and Has a Therapeutic Effect on HPV-Induced Neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 13. researchgate.net [researchgate.net]

- 14. ascopubs.org [ascopubs.org]

FIT-039 as a Selective CDK9 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIT-039 is an ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] CDK9, in complex with its cyclin partners (T1, T2, or K), forms the Positive Transcription Elongation Factor b (P-TEFb).[3][4] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), facilitating the transition from abortive to productive transcription elongation.[3] Dysregulation of CDK9 activity is implicated in various malignancies, including hematological and solid tumors, making it a compelling target for anti-cancer therapies.[5][6][7] this compound has demonstrated selectivity for CDK9 over other cyclin-dependent kinases and has been investigated for its therapeutic potential in cancer and viral infections.[1][2]

This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative activity, and the experimental protocols used for its characterization.

Mechanism of Action and Signaling Pathway

This compound selectively binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates.[1][8] The primary substrate of the CDK9/cyclin T complex is the C-terminal domain of RNA Polymerase II.[3] By inhibiting CDK9, this compound effectively stalls transcriptional elongation, leading to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, which are crucial for the survival of cancer cells.[9] In the context of viral infections, particularly DNA viruses, this compound inhibits viral replication by suppressing the transcription of viral genes that are dependent on the host cell's transcriptional machinery.[8][10][11]

The predicted binding mode of this compound within the ATP binding site of CDK9 involves the formation of hydrogen bonds between the fluoride group and the nitrogen atom of the pyridine moiety of this compound with the LYS48 and CYS106 residues of CDK9, respectively.[3] The pyridine group of this compound occupies a hydrophobic pocket.[3]

Below is a diagram illustrating the CDK9 signaling pathway and the point of intervention by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 | EC50 | Reference |

| CDK9/cyclin T1 | In vitro kinase assay | 5.8 µM | - | [1][2] |

| HSV-1 Replication | Plaque Reduction Assay | - | 0.69 µM | [1] |

| HIV-1 Replication | - | - | 1.4-2.1 µM | [12] |

| Cytotoxicity | - | >20 µM | - | [12] |

Table 2: Selectivity Profile of this compound

| Kinase | Activity | Reference |

| CDK2, CDK4, CDK5, CDK6, CDK7 | No inhibition | [2] |

| GSK3β, PKN1, haspin, p70s6K, DYRK1B, GSK3α, IRR, DYRK3 | Potently suppressed | [1] |

Table 3: Pharmacokinetic Properties of this compound in Humans (Phase I/II Trial for CIN) [13]

| Dose (vaginal tablet) | Cmax (mean ± SD) | T1/2 (mean ± SD) |

| 50 mg/day | 4.5 ± 0.5 ng/mL | 14.8 ± 2.1 hours |

| 100 mg/day | 4.4 ± 1.4 ng/mL | 12.1 ± 2.6 hours |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro CDK9 Kinase Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against CDK9/cyclin T1.

Objective: To determine the IC50 value of this compound for CDK9/cyclin T1.

Materials:

-

Recombinant human CDK9/cyclin T1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)

-

ATP

-

Substrate peptide (e.g., a peptide derived from the C-terminal domain of RNAPII)

-

This compound (or other test inhibitor) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

Multi-well plates (e.g., 384-well)

-

Plate reader capable of luminescence detection

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Reaction Setup:

-

Add 2.5 µL of the diluted this compound solution to the wells of a 384-well plate.

-

Add 2.5 µL of a 4x concentrated CDK9/cyclin T1 enzyme solution in kinase buffer.

-

Initiate the reaction by adding 5 µL of a 2x concentrated solution of ATP and substrate peptide in kinase buffer.

-

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Analysis: Measure luminescence using a plate reader. The signal is correlated with ADP production and thus kinase activity. Calculate the percent inhibition for each this compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on cultured cells.

Materials:

-

Human cell line (e.g., HEK293, HeLa, or a relevant cancer cell line)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear-bottom, opaque-walled plates

-

Plate reader capable of luminescence detection

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Detection:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis: Measure luminescence. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the DMSO control and determine the CC50 (50% cytotoxic concentration).

In Vivo Xenograft Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[14][15]

Objective: To assess the in vivo anti-tumor activity of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., HPV+ cervical cancer cells like CaSki)[14]

-

Matrigel or other appropriate vehicle for cell injection

-

This compound formulated for oral gavage or intraperitoneal injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of medium/Matrigel) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses). Administer this compound daily via oral gavage or another appropriate route.

-

Monitoring:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width²)/2).

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint: Continue treatment for a predetermined period (e.g., 3 weeks) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of this compound.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments for characterizing a selective CDK9 inhibitor like this compound.

Conclusion

This compound is a selective CDK9 inhibitor with demonstrated activity against various cancer models and DNA viruses. Its mechanism of action, centered on the inhibition of transcriptional elongation, provides a strong rationale for its therapeutic development. The data and protocols summarized in this guide offer a comprehensive resource for researchers and drug development professionals working on CDK9-targeted therapies. Further preclinical and clinical studies are ongoing to fully elucidate the therapeutic potential of this compound.[10][13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

FIT-039: A Potent Inhibitor of Host-Cell Transcription for Broad-Spectrum Antiviral Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FIT-039 is a novel, selective, and ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). By targeting this key host-cell factor, this compound effectively suppresses the replication of a wide array of DNA viruses, as well as the human immunodeficiency virus (HIV), through the inhibition of messenger RNA (mRNA) transcription. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role in the inhibition of host-cell transcription, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Introduction

The emergence of drug-resistant viral strains poses a significant challenge to public health. A promising strategy to combat this is to target essential host factors that viruses rely on for their replication. This compound exemplifies this approach by inhibiting the host protein CDK9, a critical component of the positive transcription elongation factor b (P-TEFb) complex.[1] The P-TEFb complex, consisting of CDK9 and its cyclin T1 partner, plays a pivotal role in regulating transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II).[1][2] Many viruses, particularly DNA viruses, hijack the host cell's transcriptional machinery for the expression of their own genes. By inhibiting CDK9, this compound effectively halts viral mRNA synthesis and, consequently, viral replication.[3][4] This guide delves into the specifics of this mechanism and the scientific data supporting the therapeutic potential of this compound.

Mechanism of Action: Inhibition of Host-Cell Transcription

This compound's primary mechanism of action is the selective inhibition of CDK9.[3][5] This inhibition disrupts the normal process of transcriptional elongation for both host and viral genes that are dependent on P-TEFb activity.

The Role of CDK9 in Transcription

CDK9, as the catalytic subunit of P-TEFb, is a serine/threonine kinase that phosphorylates the serine residues at position 2 (Ser2) of the heptapeptide repeats (YSPTSPS) in the CTD of the largest subunit of RNA Pol II.[6] This phosphorylation event is a crucial signal for the transition from transcription initiation to productive elongation, allowing RNA Pol II to clear the promoter and synthesize the full-length mRNA transcript.

This compound's Impact on the P-TEFb Complex

This compound acts as an ATP-competitive inhibitor of CDK9, binding to its catalytic site and preventing the transfer of a phosphate group from ATP to its substrates.[5] This leads to a dose-dependent decrease in the phosphorylation of the RNA Pol II CTD.[7] The resulting hypo-phosphorylated state of RNA Pol II causes it to stall at the promoter region, leading to a significant reduction in the transcription of downstream genes. For many DNA viruses that rely on the host's transcriptional machinery, this translates to a potent antiviral effect.[3][4]

Caption: Signaling pathway of this compound's inhibition of CDK9-mediated transcription.

Quantitative Data Summary

The efficacy of this compound has been evaluated against a range of viruses in various cell-based assays. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | IC50 (μM) | EC50 (μM) | CC50 (μM) | Reference |

| DNA Viruses | |||||

| Herpes Simplex Virus 1 (HSV-1) | 0.69 | 0.69 | >20 | [5] | |

| Herpes Simplex Virus 2 (HSV-2) | [3] | ||||

| Human Adenovirus | [3] | ||||

| Human Cytomegalovirus (HCMV) | [3] | ||||

| Human Papillomavirus (HPV) | [8][9] | ||||

| Hepatitis B Virus (HBV) | HepG2/NTCP | 0.33 | >50 | [10] | |

| RNA Viruses | |||||

| HIV-1 | Chronically infected cells | 1.4-2.1 | >20 | [11] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Table 2: Kinase Selectivity of this compound

| Kinase | IC50 (μM) | Reference |

| CDK9/cyclin T1 | 5.8 | [5] |

Table 3: Clinical Trial Data for this compound (Phase I/II for CIN 1/2)

| Parameter | Value | Reference |

| Pharmacokinetics (Single transvaginal tablet) | ||

| Dose | 50 mg/day | 4.5 ± 0.5 ng/mL |

| Cmax (mean ± SD) | 100 mg/day | 4.4 ± 1.4 ng/mL |

| t1/2 (mean ± SD) | 50 mg/day | 14.8 ± 2.1 hours |

| 100 mg/day | 12.1 ± 2.6 hours | |

| Safety | ||

| Serious Adverse Events | None reported | [12] |

| Related Adverse Events | Mild and self-limiting (e.g., vaginal discharge) | [12] |

Cmax: Maximum concentration; t1/2: Terminal elimination half-life; CIN: Cervical Intraepithelial Neoplasia.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to demonstrate the mechanism of action of this compound.

Western Blot Analysis of Phosphorylated RNA Polymerase II CTD

This protocol is adapted from studies investigating the effect of this compound on the phosphorylation of the RNA Pol II CTD.[7]

Objective: To determine if this compound treatment reduces the level of phosphorylated RNA Pol II CTD in cultured cells.

Materials:

-

HEK293 cells

-

Herpes Simplex Virus 1 (HSV-1)

-

This compound

-

Flavopiridol (as a control CDK inhibitor)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies:

-

Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)

-

Anti-RNA Polymerase II CTD (total)

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Infection:

-

Seed HEK293 cells in appropriate culture dishes and grow to ~80% confluency.

-

Infect cells with HSV-1 at a multiplicity of infection (MOI) of 0.1 PFU/cell. A set of uninfected cells should be maintained as a control.

-

-

Drug Treatment:

-

Following infection, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 μM) or a known concentration of flavopiridol for 3 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the supernatants using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate the proteins by electrophoresis on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phosphorylated RNA Pol II CTD overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with antibodies against total RNA Pol II CTD and a loading control to ensure equal protein loading.

-

Quantify the band intensities and normalize the phosphorylated CTD signal to the total CTD and loading control signals.

-

Caption: Workflow for Western blot analysis of RNA Pol II CTD phosphorylation.

Logical Relationships and Therapeutic Implications

The inhibition of a fundamental host process like transcription by this compound has broad implications for antiviral therapy.

Caption: Logical flow from this compound's target to its therapeutic effect.

A key advantage of this host-targeted approach is the high barrier to the development of viral resistance. Since this compound targets a host protein, viruses would need to evolve a way to replicate without relying on CDK9, a much more complex evolutionary leap than mutating a viral-encoded protein.

Furthermore, studies have shown that this compound does not significantly affect host cell cycle progression or proliferation at concentrations that are effective against viruses.[3] This suggests a favorable therapeutic window, where viral replication can be inhibited without causing significant toxicity to the host.[3] The promising results from early clinical trials for HPV-associated neoplasia further support the potential of this compound as a safe and effective antiviral agent.[12][13]

Conclusion

This compound represents a promising new class of antiviral agents that function by inhibiting host-cell transcription. Its selective targeting of CDK9 leads to a potent and broad-spectrum inhibition of viral replication with a low propensity for the development of resistance. The quantitative data from preclinical and clinical studies are encouraging, demonstrating a favorable safety and efficacy profile. Further research and clinical development are warranted to fully realize the therapeutic potential of this compound in treating a variety of viral infections.

References

- 1. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and Plasma Concentrations of a Cyclin-dependent Kinase 9 (CDK9) Inhibitor, FIT039, Administered by a Single Adhesive Skin Patch Applied on Normal Skin and Cutaneous Warts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of host RNA polymerase II by virus ~ ViralZone [viralzone.expasy.org]

- 7. ovid.com [ovid.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

FIT-039: A Comprehensive Technical Guide on a Novel CDK9 Inhibitor for Antiviral Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIT-039 is a novel, selective, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex. By targeting this host cell factor, this compound effectively suppresses the replication of a broad spectrum of DNA viruses through the inhibition of viral mRNA transcription. This mechanism of action makes it a promising candidate for antiviral therapies, particularly for infections where viral replication is highly dependent on the host's transcriptional machinery. Preclinical and early-phase clinical studies have demonstrated the potential of this compound in treating various viral infections, including those caused by human papillomavirus (HPV), herpes simplex virus (HSV), hepatitis B virus (HBV), and human immunodeficiency virus (HIV). This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental evaluation of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction

The emergence of drug-resistant viral strains and the lack of effective treatments for many viral diseases necessitate the development of novel antiviral agents. One promising strategy is to target host cellular factors that are essential for viral replication, thereby reducing the likelihood of resistance development. This compound, identified as N-[5-fluoro-2-(1-piperidinyl) phenyl] isonicotinthioamide, is a small molecule that selectively inhibits CDK9.[1] CDK9, in complex with its cyclin T partners, forms the P-TEFb complex, which plays a crucial role in the elongation phase of transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII).[1] Many DNA viruses hijack the host cell's transcriptional machinery for the expression of their own genes. By inhibiting CDK9, this compound effectively blocks this process, leading to a potent antiviral effect across a wide range of DNA viruses.[2]

Mechanism of Action

This compound exerts its antiviral activity by directly inhibiting the kinase activity of CDK9. This inhibition is ATP-competitive, meaning this compound binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates. The primary substrate of CDK9 within the P-TEFb complex is the serine-2 residue of the heptapeptide repeats in the CTD of RNAPII. Phosphorylation at this site is a critical step for the transition from abortive to productive transcriptional elongation. By preventing this phosphorylation, this compound causes premature termination of transcription of viral genes, thereby halting the viral replication cycle.[1]

Quantitative Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates selective inhibition of CDK9 over other cyclin-dependent kinases.

| Kinase Target | IC50 (µM) |

| CDK9/cyclin T1 | 5.8[3][4] |

| CDK4/cyclin D3 | > 30[5] |

Antiviral Activity

This compound has shown potent antiviral activity against a variety of DNA viruses in different cell lines.

| Virus | Cell Line | Assay | IC50 / EC50 (µM) | CC50 (µM) |

| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | 0.69[3][4] | > 20 |

| Herpes Simplex Virus 2 (HSV-2) | - | - | Similar to ACV | - |

| Human Adenovirus | - | - | - | - |

| Human Cytomegalovirus (HCMV) | - | DNA Replication | - | - |

| Hepatitis B Virus (HBV) | HepG2/NTCP | Viral Antigen Reduction | 0.33 | > 50 |

| Human Immunodeficiency Virus (HIV-1) | Chronically Infected Cells | - | 1.4 - 2.1[6] | > 20[6] |

| Human Papillomavirus (HPV) | - | - | - | - |

Preclinical Pharmacokinetics (in vivo)

Pharmacokinetic studies in animal models have provided initial data on the systemic exposure of this compound.

| Species | Route of Administration | Dose | Cmax (ng/mL) | T1/2 (hours) |

| Healthy Women (Phase I/II) | Vaginal Tablet | 50 mg/day | 4.5 ± 0.5[2][7] | 14.8 ± 2.1[2][7] |

| Healthy Women (Phase I/II) | Vaginal Tablet | 100 mg/day | 4.4 ± 1.4[2][7] | 12.1 ± 2.6[2][7] |

Experimental Protocols

CDK9 Kinase Inhibition Assay

This assay determines the in vitro inhibitory activity of this compound against CDK9.

-

Reagents: Recombinant active CDK9/cyclin T1, PDKtide synthetic peptide substrate, [γ-³³P]ATP, Kinase Assay Buffer.

-

Procedure:

-

Prepare a reaction mixture containing CDK9/cyclin T1 and the peptide substrate in kinase assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 15 minutes).

-

Terminate the reaction and spot the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³³P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

-

Plaque Reduction Assay for HSV-1

This cell-based assay evaluates the antiviral activity of this compound against HSV-1.

-

Cell Line: Vero cells.

-

Virus: Herpes Simplex Virus 1 (HSV-1).

-

Procedure:

-

Seed Vero cells in 24-well plates to form a confluent monolayer.

-

Infect the cells with a known titer of HSV-1 for 1 hour.

-

Remove the virus inoculum and overlay the cells with medium containing various concentrations of this compound and a gelling agent (e.g., carboxymethyl cellulose).

-

Incubate the plates for 2-3 days to allow plaque formation.

-

Fix the cells with methanol and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.[8][9][10]

-

Organotypic Raft Culture for HPV

This 3D cell culture model mimics the differentiation of epithelial tissue and is used to study the HPV life cycle and the effect of this compound.

-

Cell Line: Human foreskin keratinocytes (HFKs) harboring episomal HPV genomes.

-

Procedure:

-

Prepare a dermal equivalent by embedding fibroblasts in a collagen matrix.

-

Seed HPV-positive keratinocytes on top of the dermal equivalent.

-

Once confluent, lift the culture to the air-liquid interface to induce stratification and differentiation.

-

Treat the raft cultures with this compound in the culture medium.

-

After a defined treatment period, harvest the rafts for analysis.

-

Analyze the tissues by histology (H&E staining) to assess morphology and dysplasia, and by in situ hybridization or quantitative PCR to measure viral load.[11][12]

-

In Vivo Murine HSV-1 Infection Model

This animal model is used to assess the in vivo efficacy of topical this compound.

-

Animal Model: BALB/c mice.

-

Procedure:

-

Infect the flank skin of mice with HSV-1 after scarification.

-

Topically apply an ointment containing this compound (e.g., 5% or 10%) or a placebo to the infected area, typically twice a day.

-

Monitor the development of skin lesions and score the severity daily.

-

Observe the survival of the animals.

-

Compare the lesion scores and survival rates between the this compound-treated and placebo groups.

-

HPV-Positive Cervical Cancer Xenograft Model

This model evaluates the systemic efficacy of this compound against HPV-driven tumor growth.

-

Animal Model: Immunocompromised mice (e.g., nude mice).

-

Cell Line: HPV-positive cervical cancer cells (e.g., CaSki).

-

Procedure:

-

Subcutaneously implant HPV-positive cervical cancer cells into the flanks of the mice.

-

Once tumors are established, treat the mice with this compound (e.g., 150 or 300 mg/kg body weight) or vehicle control, typically via oral gavage, daily.[3]

-

Measure tumor volume regularly.

-

At the end of the study, excise the tumors for further analysis (e.g., Western blot for p53 and pRb levels).[3]

-

Clinical Development

This compound has been evaluated in Phase I/II clinical trials for the treatment of verruca vulgaris (common warts) caused by HPV and for cervical intraepithelial neoplasia (CIN).

Verruca Vulgaris

A multicenter, single-blind, placebo-controlled, randomized Phase I/II trial was conducted to evaluate the safety and efficacy of a this compound-releasing transdermal patch.[1][4] In this study, target lesions were treated with liquid nitrogen followed by the application of a this compound or placebo patch for 14 days.[4] While the primary endpoint of complete lesion disappearance was not met, the this compound treated group showed a transient decrease in lesion dimension.[1][4] Importantly, no drug-related adverse reactions were observed, indicating a good safety profile for the topical formulation.[1][4]

Cervical Intraepithelial Neoplasia (CIN)

A Phase I/II trial evaluated the safety and antiviral effect of a this compound-releasing vaginal tablet for CIN1 or CIN2.[2][7] The study demonstrated the safety and validity of once-daily transvaginal administration of this compound.[2][7] Adverse events were mild and self-limiting.[7] Pharmacokinetic analysis showed measurable plasma concentrations of this compound.[2][7] These promising safety and pharmacokinetic data support further clinical investigation of this compound for the treatment of CIN.

Conclusion

This compound is a promising antiviral drug candidate with a novel mechanism of action that targets a host cellular factor, CDK9. Its broad-spectrum activity against various DNA viruses, coupled with a favorable safety profile in early clinical trials, highlights its potential for treating a range of viral infections. The data and experimental protocols summarized in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical application of this compound and other CDK9 inhibitors. Future studies will be crucial to fully elucidate the therapeutic potential of this compound and to optimize its clinical use.

References

- 1. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. promega.com [promega.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bpsbioscience.com [bpsbioscience.com]

FIT-039: A Comprehensive Technical Guide for Herpes Simplex Virus Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herpes Simplex Virus (HSV) infections remain a significant global health concern, with the emergence of drug-resistant strains necessitating the development of novel antiviral strategies. FIT-039, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), presents a promising host-targeted antiviral approach. By inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex, this compound effectively suppresses the transcription of a broad spectrum of DNA viruses, including HSV-1 and HSV-2. This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of its antiviral activity, and detailed protocols for its application in HSV research, offering a valuable resource for the scientific community.

Introduction

This compound is a small molecule that has been identified as a potent and selective inhibitor of CDK9. Unlike traditional antiviral agents that directly target viral enzymes, this compound acts on a host cellular factor essential for viral gene expression. This mode of action offers a potential solution to the challenge of drug resistance, as the virus is less likely to develop mutations that overcome the inhibition of a host protein. Research has demonstrated the efficacy of this compound against both wild-type and acyclovir-resistant strains of HSV-1 in vitro and in vivo.

Mechanism of Action: Targeting Host-Mediated Viral Transcription

This compound exerts its antiviral effect by inhibiting the kinase activity of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the P-TEFb complex. P-TEFb plays a crucial role in the elongation phase of RNA Polymerase II (Pol II) mediated transcription. In the context of HSV infection, the viral immediate-early (IE) genes are transcribed by the host cell's Pol II. The progression of Pol II along the viral DNA template is a tightly regulated process that requires the activity of P-TEFb.

P-TEFb is recruited to the viral gene promoters where it phosphorylates the C-terminal domain (CTD) of the large subunit of Pol II, as well as negative elongation factors. This phosphorylation event releases Pol II from a paused state, allowing for productive transcription elongation of viral mRNAs. By inhibiting CDK9, this compound prevents this critical phosphorylation step, leading to a halt in viral gene transcription and subsequent viral replication.

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Virus | Cell Line | Value | Reference |

| IC₅₀ (CDK9/cyclin T1) | - | - | 5.8 µM | |

| EC₅₀ (Genomic DNA replication) | HSV-1 | HeLa | 0.69 µM | |

| EC₅₀ (Genomic DNA replication) | HSV-2 | Vero | Not explicitly stated, but dose-dependent inhibition shown | |

| CC₅₀ | - | Various | > 20 µM | [1] |

Table 2: In Vivo Efficacy of this compound in a Murine HSV-1 Skin Infection Model

| Animal Model | Virus Strain | Treatment | Key Findings | Reference |

| Male BALB/c mice | Acyclovir-resistant HSV-1 | Topical ointment (1.25% - 10% w/w) applied twice daily | Dose-dependent suppression of skin lesion formation and increased survival rate. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound's anti-HSV activity.

In Vitro Antiviral Assays

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC₅₀).

-

Cell Line: Vero (African green monkey kidney) cells.

-

Virus Strains: HSV-1 (F strain), HSV-2 (G strain).

-

Protocol:

-

Seed Vero cells in 24-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-incubate the confluent cell monolayers with the different concentrations of this compound for 1 hour at 37°C.

-

Infect the cells with a known titer of HSV-1 or HSV-2 (e.g., 100 plaque-forming units [PFU]/well).

-

After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 1.5% carboxymethylcellulose and the corresponding concentration of this compound.

-

Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator until plaques are visible.

-

Fix the cells with methanol and stain with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The IC₅₀ value is determined from the dose-response curve.

-

This method is used to quantify the amount of viral genomic DNA, providing a measure of viral replication.

-

Cell Line: HeLa or Vero cells.

-

Protocol:

-

Seed cells in 12-well plates and grow to confluence.

-

Treat cells with various concentrations of this compound for 1 hour prior to infection.

-

Infect cells with HSV-1 or HSV-2 at a specified multiplicity of infection (MOI), for example, an MOI of 1.

-

At a designated time post-infection (e.g., 24 hours), harvest the total DNA from the cells.

-

Perform real-time quantitative PCR (qPCR) using primers and a probe specific for a conserved region of the HSV genome (e.g., the DNA polymerase gene).

-

Quantify the viral DNA copy number by comparing the cycle threshold (Ct) values to a standard curve generated from a plasmid containing the target viral DNA sequence.

-

Normalize the viral DNA copy number to a cellular housekeeping gene (e.g., GAPDH) to account for variations in cell number.

-

The EC₅₀ value (the concentration that reduces viral DNA by 50%) is calculated from the dose-response curve.

-

In Vivo Murine Model of Cutaneous HSV-1 Infection

This model is used to evaluate the therapeutic efficacy of topical this compound treatment.

-

Animal Model: Male BALB/c mice (6-8 weeks old).

-

Virus Strain: Acyclovir-resistant HSV-1.

-

Protocol:

-

Anesthetize the mice and scarify the skin on their flank.

-

Inoculate the scarified area with a lethal dose of the acyclovir-resistant HSV-1 strain (e.g., 1 x 10⁶ PFU).

-

Prepare a topical ointment containing this compound at various concentrations (e.g., 1.25%, 2.5%, 5%, 10% w/w) in a suitable vehicle (e.g., hydrophilic petrolatum). A placebo ointment (vehicle only) and a positive control (e.g., 5% acyclovir ointment) should be included.

-

Beginning 3 hours post-infection, apply the ointments to the infected skin area twice daily for 10 consecutive days.

-

Monitor the mice daily for the development of skin lesions and survival.

-

Score the severity of skin lesions daily using a standardized scoring system (e.g., 0 = no lesion; 1 = vesicles; 2 = ulcer; 3 = crust; 4 = zosteriform spread).

-

Record survival data and plot a Kaplan-Meier survival curve.

-

Conclusion

This compound represents a novel and promising antiviral candidate for the treatment of HSV infections, including those caused by acyclovir-resistant strains. Its host-targeted mechanism of action, by inhibiting the essential host factor CDK9, provides a high barrier to the development of viral resistance. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and to advance the development of new anti-herpetic therapies.

References

FIT-039: A Host-Targeting Inhibitor of Cytomegalovirus Replication

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of FIT-039, a novel antiviral compound, and its mechanism of action against human cytomegalovirus (HCMV). HCMV is a betaherpesvirus that poses a significant threat to immunocompromised individuals, and the emergence of drug-resistant strains necessitates the development of new therapeutic strategies.[1][2][3][4] this compound represents a promising approach by targeting a host cell factor essential for viral replication, thereby offering a broad-spectrum antiviral profile.[1][2][5]

Core Mechanism of Action: Inhibition of Host CDK9

This compound functions as a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][6] CDK9 is a crucial host protein that, when complexed with Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[1][5] The primary role of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II. This phosphorylation event is a critical switch that allows the polymerase to transition from abortive initiation to productive transcriptional elongation.[1][5]

Many DNA viruses, including HCMV, hijack this host machinery to facilitate the transcription of their own viral genes.[5][7] By inhibiting the kinase activity of CDK9, this compound prevents the phosphorylation of RNA Polymerase II. This action effectively stalls viral gene expression, leading to a potent suppression of viral replication.[1][2][5] A key advantage of this host-targeting mechanism is a higher barrier to the development of viral resistance compared to direct-acting antivirals.

Quantitative Efficacy and Selectivity

This compound demonstrates potent and selective inhibition of CDK9 with a favorable safety profile in preclinical models. Unlike general CDK inhibitors, this compound shows specificity for CDK9, which may contribute to its low cytotoxicity at effective concentrations.[1][2][3]

| Parameter | Value | Target / Cell Line | Notes |

| IC₅₀ | 5.8 µM | In vitro CDK9/cyclin T1 Kinase Activity | Measures the concentration required to inhibit 50% of the target enzyme's activity.[1][6] |

| EC₅₀ (HIV-1) | 1.4 - 2.1 µM | Chronically infected cells | 50% effective concentration for inhibiting HIV-1 replication.[8] |

| EC₅₀ (HSV-1) | 0.69 µM | Cultured cells | 50% effective concentration for inhibiting Herpes Simplex Virus 1 replication.[6] |

| CC₅₀ | > 20 µM | Various cell lines | 50% cytotoxic concentration; a higher value indicates lower cell toxicity.[8] |

| CDK Selectivity | No marked effect up to 30 µM | CDK4/cyclinD3 | Demonstrates selectivity for CDK9 over other cyclin-dependent kinases.[1] |

Note: While this compound is confirmed to inhibit HCMV replication, the specific EC₅₀ value for HCMV is not detailed in the cited literature.[1][2][5] The provided EC₅₀ values for other DNA and RNA viruses serve as evidence of its broad-spectrum potential.

Key Experimental Protocols

The following methodologies are central to evaluating the antiviral properties of this compound.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral replication.

-

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC₅₀).

-

Methodology:

-

Cell Seeding: Plate a confluent monolayer of human foreskin fibroblast (HFF) or HEK293 cells in 6-well plates.

-

Infection: Infect the cell monolayers with a known quantity of HCMV (e.g., at a Multiplicity of Infection of 0.01 PFU/cell) for 1-2 hours.

-

Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., DMEM with 0.5% methylcellulose) containing serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 7-14 days to allow for the formation of visible viral plaques.

-

Quantification: Fix the cells (e.g., with methanol), stain them (e.g., with crystal violet), and count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction relative to the vehicle control for each drug concentration and determine the EC₅₀ value using non-linear regression analysis.

-

Kinase Inhibition Assay

This biochemical assay directly measures the effect of this compound on its molecular target.

-

Objective: To determine the concentration of this compound required to inhibit 50% of CDK9 kinase activity (IC₅₀).

-

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing recombinant human CDK9/cyclin T1 enzyme, a suitable substrate (e.g., a peptide corresponding to the RNA Pol II CTD), and ATP (often radiolabeled [γ-³²P]ATP).

-

Inhibition: Add serial dilutions of this compound or a vehicle control to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes) to allow for substrate phosphorylation.

-

Detection: Stop the reaction and separate the phosphorylated substrate from the free ATP, typically using phosphocellulose paper or SDS-PAGE followed by autoradiography.

-

Analysis: Quantify the amount of substrate phosphorylation at each this compound concentration and calculate the IC₅₀ value.

-

Western Blot for RNA Polymerase II Phosphorylation

This assay provides cellular-level confirmation of this compound's mechanism of action.

-

Objective: To assess the effect of this compound on the phosphorylation of the RNA Polymerase II CTD in cells.

-

Methodology:

-

Cell Culture and Treatment: Culture HEK293 cells and treat them with varying concentrations of this compound for a defined period (e.g., 3 hours).[1] Include both uninfected and HCMV-infected cell groups.

-

Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the RNA Pol II CTD (e.g., at Serine 2) and a primary antibody for total RNA Pol II as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Densitometrically quantify the bands to determine the ratio of phosphorylated to total RNA Pol II, demonstrating a dose-dependent reduction with this compound treatment.[1][6]

-

Experimental Workflow Visualization

The diagram below illustrates a typical workflow for assessing the antiviral efficacy of a compound like this compound.

Conclusion

This compound is a selective CDK9 inhibitor that effectively suppresses human cytomegalovirus replication by inhibiting viral mRNA transcription.[1][2] Its mechanism of targeting an essential host factor provides a basis for broad-spectrum activity against multiple DNA viruses and presents a high barrier to resistance.[1][5] Preclinical data indicate a favorable safety profile, with low cytotoxicity at concentrations effective for viral inhibition.[2][3][8] These characteristics establish this compound as a compelling candidate for further development as a novel antiviral therapeutic for HCMV and other viral infections.

References

- 1. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Replication efficiencies of human cytomegalovirus-infected epithelial cells are dependent on source of virus production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of FIT-039 in Treating KSHV-Associated Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kaposi's sarcoma-associated herpesvirus (KSHV), also known as human herpesvirus-8 (HHV-8), is the etiological agent for several malignancies, including Kaposi's sarcoma, primary effusion lymphoma (PEL), and a plasmablastic form of multicentric Castleman disease.[1][2][3] These cancers are particularly prevalent in immunocompromised individuals.[1] Current treatment options are often limited, highlighting the urgent need for novel therapeutic strategies. This document explores the preclinical evidence for FIT-039, a selective inhibitor of cyclin-dependent kinase 9 (CDK9), as a promising therapeutic agent for KSHV-associated malignancies. By targeting a host factor essential for viral gene transcription, this compound disrupts the viral lifecycle and inhibits the proliferation of cancer cells.

Introduction: Targeting the Host for KSHV Therapy

KSHV establishes a lifelong latent infection within the host, primarily in B cells.[2] The virus encodes a suite of oncoproteins that manipulate cellular signaling pathways to promote cell proliferation, evade apoptosis, and establish a persistent infection.[4][5] The expression of these viral genes is critically dependent on the host cell's transcriptional machinery. A key component of this machinery is the positive transcription elongation factor b (P-TEFb), a complex composed of CDK9 and cyclin T1.[6] P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for productive transcript elongation. Given the reliance of KSHV on P-TEFb for the expression of its genes, targeting CDK9 presents a compelling therapeutic strategy.

This compound is a potent and selective inhibitor of CDK9.[7][8] It has demonstrated a broad spectrum of antiviral activity against various DNA viruses by suppressing their gene transcription.[8][9][10] This guide will delve into the mechanism of action of this compound in the context of KSHV, present the quantitative data from preclinical studies, detail the experimental protocols used to generate this data, and provide visual representations of the key pathways and workflows.

Mechanism of Action of this compound in KSHV-Infected Cells

This compound's primary mechanism of action against KSHV is the inhibition of CDK9-dependent transcription of viral genes. By binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of RNA polymerase II, leading to a halt in transcriptional elongation.[7] This has a profound impact on both the lytic and latent phases of the KSHV lifecycle.

In KSHV-positive PEL cells, treatment with this compound leads to a significant reduction in the transcription of major lytic genes, such as RTA/ORF50, ORF57, and K8/K-bZIP.[6] Furthermore, the expression of the major latent transcript, LANA, which is essential for the maintenance of the viral episome and cell proliferation, is also suppressed.[6] This dual action of inhibiting both lytic and latent gene expression underscores the potential of this compound to control KSHV-driven oncogenesis.

References

- 1. KSHV-associated Malignancies: Epidemiology, Pathogenesis, and Advances in Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kaposi sarcoma–associated herpesvirus: immunobiology, oncogenesis, and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KSHV-induced oncogenesis - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Signal Transduction Pathways Associated with KSHV-Related Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KSHV requires vCyclin to overcome replicative senescence in primary human lymphatic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PMC [pmc.ncbi.nlm.nih.gov]